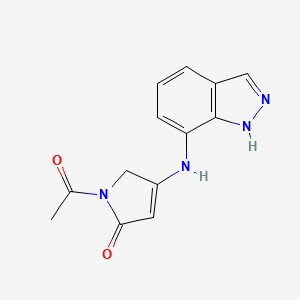![molecular formula C11H16N2O2 B11039709 3-[(4-Amino-2,5-dihydrofuran-3-yl)amino]-5-methylcyclohex-2-en-1-one](/img/structure/B11039709.png)
3-[(4-Amino-2,5-dihydrofuran-3-yl)amino]-5-methylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Amino-2,5-dihydrofuran-3-yl)amino]-5-methylcyclohex-2-en-1-one is an organic compound with a unique structure that combines a furan ring, an amino group, and a cyclohexenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Amino-2,5-dihydrofuran-3-yl)amino]-5-methylcyclohex-2-en-1-one typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the furan ring.
Cyclohexenone Formation: The cyclohexenone moiety can be synthesized through aldol condensation reactions, where an aldehyde or ketone reacts with an enolate ion.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the cyclohexenone moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the carbonyl group in the cyclohexenone moiety, converting it to an alcohol.
Substitution: The amino group on the furan ring can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is typically an alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and study their mechanisms of action.
Medicine
In medicinal chemistry, this compound can serve as a lead compound for drug development. Its structural features can be optimized to improve pharmacokinetic and pharmacodynamic properties, leading to potential therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-[(4-Amino-2,5-dihydrofuran-3-yl)amino]-5-methylcyclohex-2-en-1-one depends on its specific application. For instance, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The furan ring and amino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylcyclohex-2-en-1-one: Lacks the furan ring, making it less versatile in terms of functionalization.
4-Amino-2,5-dihydrofuran-3-ylamine:
5-Methylcyclohex-2-en-1-one: Lacks both the furan ring and the amino group, limiting its reactivity and applications.
Uniqueness
3-[(4-Amino-2,5-dihydrofuran-3-yl)amino]-5-methylcyclohex-2-en-1-one is unique due to the combination of its structural features, which provide multiple sites for chemical modification and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
3-[(4-amino-2,5-dihydrofuran-3-yl)amino]-5-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H16N2O2/c1-7-2-8(4-9(14)3-7)13-11-6-15-5-10(11)12/h4,7,13H,2-3,5-6,12H2,1H3 |
InChI Key |
JDIYIPCEESUCRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC(=O)C1)NC2=C(COC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-bromophenyl)-5-(2-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11039631.png)
![4-chloro-N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)benzamide](/img/structure/B11039633.png)
![N-(3,4-Dichlorophenyl)-2-[1-(2-furylmethyl)-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-D]pyrimidin-6-YL]acetamide](/img/structure/B11039635.png)
![Methyl 3-[{2-[(4-fluorobenzyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B11039638.png)
![3-(4-chlorophenyl)-5-(2,5-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11039644.png)

![1-[7-Amino-2-(4-fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-3-yl]ethanone](/img/structure/B11039655.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B11039660.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11039661.png)
![1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxopropyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11039665.png)
![5-(4-Methoxy-3-nitrophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11039666.png)
![N-(2-fluorophenyl)-2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11039668.png)
![(1E)-8-methoxy-4,4,6-trimethyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11039685.png)

